5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine
CAS No.: 2549066-04-6
Cat. No.: VC11821532
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549066-04-6 |
|---|---|
| Molecular Formula | C16H17N5O |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | (5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-5-ylmethanone |
| Standard InChI | InChI=1S/C16H17N5O/c22-16(13-7-17-11-18-8-13)21-6-4-12-9-20(10-14(12)21)15-3-1-2-5-19-15/h1-3,5,7-8,11-12,14H,4,6,9-10H2 |
| Standard InChI Key | ZDWCZCCMOHGKRQ-UHFFFAOYSA-N |
| SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN=C4 |
| Canonical SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN=C4 |
Introduction
5-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its molecular formula, which varies slightly across different sources, with reported molecular weights of approximately 295.34 g/mol and 320.37 g/mol, depending on the specific molecular formula considered.
Synthesis and Chemical Transformations
The synthesis of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine typically involves multi-step reactions starting from readily available precursors. The process requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure at each stage of synthesis.
Biological Activity and Potential Applications
The biological activity of this compound is linked to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest potential therapeutic applications, although further research is needed to elucidate the specific mechanisms and efficacy in various biological contexts. The presence of pyrimidine and pyridyl moieties, which are commonly found in bioactive molecules, contributes to its potential biological activities.
Research Findings and Future Directions
Research on 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is ongoing, with a focus on understanding its interactions with biological systems and identifying potential therapeutic uses. Interaction studies, including binding assays and cellular models, are crucial for determining its safety profile and efficacy. The compound's unique structure may allow for the development of novel therapeutic agents with improved efficacy and reduced side effects compared to simpler analogs.
Comparison with Similar Compounds
Similar compounds, such as those featuring octahydropyrrolo[3,4-c]pyrrole structures, have been studied for their biological activities. For example, cis-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride has a molecular weight of 189.26 g/mol and is known for its distinct chemical and physical properties . The structural differences between these compounds can significantly impact their biological activity and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume